Dimethyl propan-2-yl phosphorotetrathioate
Description
Dimethyl propan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C5H9PS4. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Properties
CAS No. |
2523-90-2 |
|---|---|
Molecular Formula |
C5H13PS4 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
bis(methylsulfanyl)-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS4/c1-5(2)10-6(7,8-3)9-4/h5H,1-4H3 |
InChI Key |
ASJWFCKCKBDIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SP(=S)(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl propan-2-yl phosphorotetrathioate typically involves the reaction of dimethyl phosphorochloridothioate with propan-2-yl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Dimethyl propan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorotetrathioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used .
Scientific Research Applications
Dimethyl propan-2-yl phosphorotetrathioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of dimethyl propan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include oxidative stress pathways and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl propan-2-yl phosphorotetrathioate include:
- Dimethyl acetylmethylphosphonate
- Dimethyl 2-oxopropylphosphonate
- Dimethyl phosphorochloridothioate
Uniqueness
This compound is unique due to its phosphorotetrathioate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of other phosphorus-containing compounds and in the study of enzyme inhibition .
Biological Activity
Dimethyl propan-2-yl phosphorotetrathioate, commonly classified as an organophosphorus compound, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and effects on various biological systems.
- Chemical Name : this compound
- Molecular Formula : C₅H₁₃O₄PS₄
- Molecular Weight : 282.33 g/mol
- CAS Number : 117066-77-0
The compound is characterized by its phosphorothioate structure, which includes multiple sulfur atoms that contribute to its biological activity.
This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is similar to other organophosphorus compounds, which have been widely studied for their neurotoxic effects.
Key Findings from Research Studies
- Neurotoxicity : Studies have shown that exposure to this compound can lead to neurotoxic effects in various animal models. Symptoms include muscle twitching, respiratory distress, and convulsions due to excessive cholinergic activity.
- Cell Membrane Permeability : The compound affects cell membrane integrity, leading to increased permeability and potential cell lysis. This effect has been documented in various fungal species, indicating a broader range of biological impact beyond mammalian systems .
- Impact on Nucleic Acids and Protein Synthesis : Research indicates that exposure can disrupt nucleic acid synthesis and protein production within cells, further contributing to its toxicological profile .
Table 1: Biological Effects of this compound
Case Studies
- Neurotoxicity in Rodents : A study conducted on rodents demonstrated significant neurotoxic effects following exposure to organophosphorus compounds similar to this compound. The observed symptoms included tremors and paralysis, which were attributed to AChE inhibition .
- Fungal Toxicity : Research highlighted the impact of the compound on fungal pathogens, where it was found to inhibit growth significantly by affecting cellular respiration and nucleic acid synthesis .
- Plant Growth Inhibition : In agricultural studies, this compound was shown to inhibit the growth of several plant species, indicating its potential use as a herbicide but also raising concerns about environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
